N-Benzylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-benzylacetamide derivatives has been explored in various studies, with a focus on their potential biological activities. For instance, the synthesis of N-substituted acetamidines, including N-benzylacetamidine, has been reported as selective inhibitors of inducible nitric oxide synthase (iNOS), with a docking study providing insights into the interaction of these inhibitors with NOS . Additionally, N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have been synthesized and evaluated for their affinity at sigma1 and sigma2 receptors, with the unsubstituted compound showing high affinity and selectivity for sigma1 receptors . The synthesis of N-(1-benzylpiperidin-4-yl)arylacetamides also demonstrated higher affinity for sigma1 versus sigma2 receptors, with various aromatic ring replacements and substitutions being explored . A nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides has been disclosed, yielding α-substituted phenylacetamide with steric hindrance, a challenging synthesis via palladium-catalyzed aminocarbonylation .
Molecular Structure Analysis
The molecular structure of N-benzylacetamide derivatives plays a crucial role in their biological activity. The influence of substitutions on the phenylacetamide aromatic ring has been examined through quantitative structure-activity relationship (QSAR) studies, revealing that halogen substitution generally increases the affinity for sigma2 receptors while maintaining a similar affinity for sigma1 receptors . Comparative molecular field analysis indicated that the electrostatic properties of substituents in the phenylacetamide aromatic ring strongly influenced binding to sigma1 receptors .
Chemical Reactions Analysis
Chemical reactions involving N-benzylacetamide derivatives have been studied, such as the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which proceeds under mild conditions without metal catalysis . The one-pot conversion of azido arenes to N-arylacetamides and N-arylformamides has been achieved using sodium iodide in acidic media, extending the synthesis to various heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-benzylacetamide derivatives are influenced by their structural components. For example, the presence of electron-donating groups, such as OH, OMe, or NH2, resulted in weak or negligible affinity for sigma2 receptors and a moderate affinity for sigma1 receptors . The synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents have shown that these compounds possess a broad spectrum of activity against various microorganisms . Additionally, the synthesis of 2-aryloxy-N-phenylacetamide and N'-(2-aryloxyoxyacetyl) benzohydrazide derivatives has demonstrated good antibacterial activity against a selected panel of bacteria .
Aplicaciones Científicas De Investigación
Application in Chagas Disease Treatment
- Summary of the Application : N-Benzylacetamide has been identified as a major component of human plasmatic metabolic profiling of benznidazole, a drug used in the treatment of Chagas disease . Chagas disease is an endemic infection in Latin America caused by the parasite Trypanosoma cruzi .
- Methods of Application or Experimental Procedures : High-resolution UPLC/MS/MS was used to analyze plasma samples obtained from pediatric patients under benznidazole treatment . Spectroscopic and structural criteria were applied to identify benznidazole and accompanying substances from chromatographic signals .
- Results or Outcomes : Two detected species could be associated with benznidazole and N-Benzylacetamide molecules, the second one being a fragment of the parent drug (benznidazole) . The presence of N-Benzylacetamide could be related to the hepatic metabolism of benznidazole .
Application in Diabetes Treatment
- Summary of the Application : N-Benzylacetamide derivatives have been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in the treatment of type 2 diabetes .
- Methods of Application or Experimental Procedures : A new series of phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides were designed, synthesized, and screened for their in vitro inhibitory activity against α-glucosidase .
- Results or Outcomes : The majority of the evaluated compounds displayed high inhibition effects (IC50 values in the range of 45.26 ± 0.03–491.68 ± 0.11 µM) as compared to the positive control acarbose (IC50 value = 750.1 ± 0.23 µM) . Among this series, compounds 11j and 11i represented the most potent α-glucosidase inhibitory activities with IC50 values of 45.26 ± 0.03 and 46.25 ± 0.89 µM .
Application in Anticonvulsant Drug Design
- Summary of the Application : N-Benzylacetamide derivatives have been used in the design of anticonvulsant drugs . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing convulsion .
- Methods of Application or Experimental Procedures : Quantitative structure activity relationship (QSAR) studies and molecular docking were used to design and virtually screen some new N-Benzylacetamide derivatives for their ability to inhibit GABA_AT . The designed molecules were docked with GABA_AT using Internal Coordinate Mechanics Program (ICM-pro 3.8-3) .
- Results or Outcomes : The designed compounds showed better binding affinity with GABA_AT compared to known inhibitors of GABA_AT such as vigabatrin, phenytoin, and carbamazepine . Therefore, these designed molecules have potential as inhibitors of GABA_AT and consequently as anticonvulsant agents .
Application in Epilepsy Treatment
- Summary of the Application : α-Substituted acetamido-N-benzylacetamide derivatives have been studied for their experimental activities as anticonvulsant activity agents .
- Methods of Application or Experimental Procedures : A quantum chemical QSAR study was performed on a series of α-substituted acetamido-N-benzylacetamide derivatives to investigate their experimental activities as anticonvulsant activity agents .
- Results or Outcomes : The study suggested that increasing the molecular mass and linearity of the molecule would lead to an increase in the anticonvulsant activity of the studied compounds .
Application in Antiepileptic Drug Design
- Summary of the Application : N-Benzylacetamide derivatives have been used in the design of antiepileptic drugs . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing epilepsy .
- Methods of Application or Experimental Procedures : Computational molecular docking study was carried out on the α-substituted acetamido-N-benzylacetamide (antiepileptic agents) to complement previous QSAR work with the help of Autodock vina version 4.0 of Pyrx software . Docking analysis revealed that all the compounds have better binding scores than the commercially sold antiepileptic drug vigabatrin .
- Results or Outcomes : The most potent derivatives of α-substituted acetamido-N-benzylacetamide from previous QSAR research was in agreement with this present work as the same compound was revealed to be having the highest binding affinity . Moreover, three antiepileptic compounds were designed and one of the compounds was found to have excellently docked with GABA_AT enzyme .
Application in Managing Convulsion
- Summary of the Application : N-Benzylacetamide derivatives have been used in the design of drugs for managing convulsion . These compounds have been studied for their inhibitory activities against γ-aminobutyrate-aminotransferase (GABA_AT), an enzyme that plays a crucial role in managing convulsion .
- Methods of Application or Experimental Procedures : Quantitative structure activity relationship study (QSARs) and molecular docking were used to design and virtually screen some new N-benzylacetamide derivatives for their ability to inhibit γ-amino butyrate-aminotransferase . Ninety compounds with anticonvulsant activity against maximal electroshock induced seizures were used for QSAR study .
- Results or Outcomes : The binding affinity of the designed compounds with GABA_AT were better to that of 4-aminohex-5-enoic acid (vigabatrin); 3, 3-diphenylpyrrolidine-2, 5-dione (phenytoin) and comparable to that of 5H-dibenzo [b,f]azepine-5-carboxamide (carbamazepine), which are known inhibitors of GABA_AT . Therefore, the designed molecules have potential as inhibitors of GABA_AT and consequently as anticonvulsant agent .
Direcciones Futuras
Future research could focus on the potential therapeutic applications of N-Benzylacetamide and its derivatives. For instance, α_substituted acetamido-N-benzylacetamide derivatives have been suggested as potential anticonvulsant agents . Additionally, the role of N-Benzylacetamide in the metabolic profiling of benznidazole, a drug used to treat Chagas disease, could be further investigated .
Propiedades
IUPAC Name |
N-benzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-8(11)10-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJLYRRDVFWSGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052249 | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylacetamide | |
CAS RN |
588-46-5 | |
Record name | N-Benzylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BENZYLACETAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Benzylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1QMH7S17P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.